molecular formula C19H12N2O4 B11688867 2-[3-(4-Nitrophenoxy)phenyl]-1,3-benzoxazole

2-[3-(4-Nitrophenoxy)phenyl]-1,3-benzoxazole

Katalognummer: B11688867
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: NIBVKASVYDTIBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(4-Nitrophenoxy)phenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a nitrophenoxy group attached to the benzoxazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Nitrophenoxy)phenyl]-1,3-benzoxazole typically involves the reaction of 4-nitrophenol with 3-bromophenyl-1,3-benzoxazole under nucleophilic substitution conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate phenoxide ion, which then attacks the bromobenzoxazole to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(4-Nitrophenoxy)phenyl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like potassium carbonate, solvents like DMF.

    Coupling Reactions: Palladium catalysts, boronic acids, aryl halides, bases like potassium carbonate, solvents like toluene or DMF.

Major Products Formed

    Reduction: Formation of 2-[3-(4-aminophenoxy)phenyl]-1,3-benzoxazole.

    Substitution: Formation of various substituted benzoxazoles depending on the nucleophile used.

    Coupling: Formation of biaryl or diaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-[3-(4-Nitrophenoxy)phenyl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-[3-(4-Nitrophenoxy)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The nitrophenoxy group can undergo redox reactions, generating reactive intermediates that can interact with cellular components, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3-(4-Nitrophenoxy)phenyl]-1,3-benzoxazole is unique due to its benzoxazole core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable scaffold for the development of new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C19H12N2O4

Molekulargewicht

332.3 g/mol

IUPAC-Name

2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole

InChI

InChI=1S/C19H12N2O4/c22-21(23)14-8-10-15(11-9-14)24-16-5-3-4-13(12-16)19-20-17-6-1-2-7-18(17)25-19/h1-12H

InChI-Schlüssel

NIBVKASVYDTIBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.